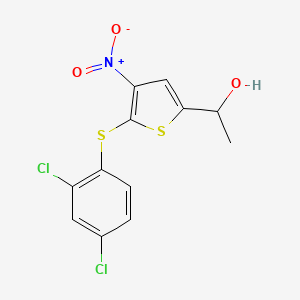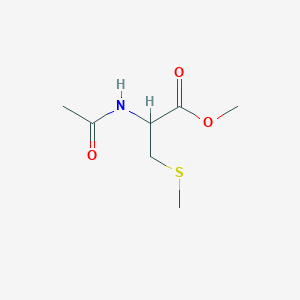
1-(5-((2,4-Dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-((2,4-Dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanol is a chemical compound characterized by its unique structure, which includes a thienyl ring substituted with a nitro group and a sulfanyl group attached to a dichlorophenyl moiety
Métodos De Preparación
The synthesis of 1-(5-((2,4-Dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanol typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes:
Formation of the Thienyl Ring: This step involves the construction of the thienyl ring, which can be achieved through cyclization reactions.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using reagents such as nitric acid.
Attachment of the Dichlorophenyl Moiety: This step involves the coupling of the dichlorophenyl group to the thienyl ring, often through a sulfanyl linkage.
Final Functionalization:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-(5-((2,4-Dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can yield amines, using reagents like tin(II) chloride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted thienyl ring, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Aplicaciones Científicas De Investigación
1-(5-((2,4-Dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanol has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-((2,4-Dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the sulfanyl linkage play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(5-((2,4-Dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanol include:
1-{5-[(2,4-Dichlorophenyl)sulfanyl]-4-nitro-2-thienyl}ethanone: This compound shares a similar core structure but differs in the functional group attached to the thienyl ring.
2,4-Dichlorophenyl sulfanyl derivatives: These compounds have variations in the substituents on the thienyl ring or the phenyl ring, affecting their chemical and biological properties.
Propiedades
Fórmula molecular |
C12H9Cl2NO3S2 |
|---|---|
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
1-[5-(2,4-dichlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanol |
InChI |
InChI=1S/C12H9Cl2NO3S2/c1-6(16)11-5-9(15(17)18)12(20-11)19-10-3-2-7(13)4-8(10)14/h2-6,16H,1H3 |
Clave InChI |
BVKKLNMIMXUYOS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(S1)SC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,2-Difluoro-4-[(4-fluorophenyl)sulfonyl]benzene](/img/structure/B8421468.png)
![(+/-){1-[Amino(phenyl)methyl]cyclohexyl}dimethylamine](/img/structure/B8421477.png)




